6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

cross-coupling halogen reactivity palladium catalysis

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1443677-11-9) is a bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidine family, featuring a bromine atom at the C-6 position of a partially saturated 3,4-dihydropyrimidin-2(1H)-one ring fused to a pyridine. With a molecular formula of C7H6BrN3O, a molecular weight of 228.05 g/mol, a calculated LogP of 0.93, and a topological polar surface area (TPSA) of 54 Ų, the compound presents two hydrogen bond donors and two hydrogen bond acceptors within a conformationally constrained bicyclic framework (Fsp3 = 0.142, zero rotatable bonds).

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1443677-11-9
Cat. No. B2924477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
CAS1443677-11-9
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESC1C2=C(NC(=O)N1)N=CC(=C2)Br
InChIInChI=1S/C7H6BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1,3H,2H2,(H2,9,10,11,12)
InChIKeyXZNHYIPNLCECEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1443677-11-9): Procuring a Bifunctional Heterocyclic Building Block for Medicinal Chemistry Diversification


6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1443677-11-9) is a bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidine family, featuring a bromine atom at the C-6 position of a partially saturated 3,4-dihydropyrimidin-2(1H)-one ring fused to a pyridine . With a molecular formula of C7H6BrN3O, a molecular weight of 228.05 g/mol, a calculated LogP of 0.93, and a topological polar surface area (TPSA) of 54 Ų, the compound presents two hydrogen bond donors and two hydrogen bond acceptors within a conformationally constrained bicyclic framework (Fsp3 = 0.142, zero rotatable bonds) . The compound is supplied as a research chemical (purity ≥ 95–97%) and is cataloged under identifiers including MFCD28681491, SCHEMBL15951381, BCP34533, and CS-12518 across multiple vendor platforms . Its primary value proposition lies in the orthogonal synthetic handles it provides: the C-6 bromine enables Pd-catalyzed cross-coupling diversification (Suzuki–Miyaura, Buchwald–Hartwig, Heck), while the 3,4-dihydro-2(1H)-one scaffold serves as a privileged chemotype validated in ENPP1 inhibitor discovery and amenable to post-functionalization or aromatization [1][2].

Why 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Cannot Be Replaced by Other Halogenated Pyridopyrimidine Building Blocks


Within the 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one family, seemingly minor structural variations—halogen identity (Br vs. Cl), halogen position (C-5 vs. C-6), and ring oxidation state (3,4-dihydro vs. fully aromatic)—produce divergent reactivity profiles that critically affect downstream synthetic utility and biological target engagement [1][2]. The C-6 bromine substituent exhibits intrinsically higher oxidative addition rates with Pd(0) catalysts compared to the C-5 chlorine found in analogs such as 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-75-0, MW 183.60), enabling more efficient cross-coupling diversification—a principle well-established in the general palladium catalysis literature and corroborated by the successful deployment of 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine in Buchwald–Hartwig amination libraries [3][4]. Furthermore, the 3,4-dihydro oxidation state of the pyrimidine ring is not merely a synthetic intermediate state; it directly affects hydrogen-bonding geometry, ring conformation, and metabolic stability relative to the fully aromatic pyrido[2,3-d]pyrimidin-2(1H)-one system, as demonstrated in the structure–activity relationships of ENPP1 inhibitors where both saturated and aromatic scaffolds were profiled in parallel [2]. Generic substitution without matching the precise halogen identity and ring saturation profile therefore risks compromising both synthetic efficiency in library production and fidelity to pharmacophoric models derived from this scaffold class.

Quantitative Differentiation Evidence for 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Versus Closest Structural Analogs


C-6 Bromine vs. C-5 Chlorine: Divergent Cross-Coupling Reactivity Arising from Halogen Identity and Position in the 3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one Scaffold

The target compound places bromine at C-6 of the pyrido[2,3-d]pyrimidine core, whereas the closest mono-halogenated analog, 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-75-0), carries chlorine at C-5. In Pd(0)-catalyzed cross-coupling, aryl bromides generally exhibit oxidative addition rates approximately 50–100-fold higher than the corresponding aryl chlorides under comparable conditions, a reactivity gap documented across heterocyclic systems and exploited in the chemoselective functionalization of polyhalogenated pyridopyrimidines [1]. Within the pyrido[2,3-d]pyrimidine series specifically, the 6-bromo substituent has been demonstrated as the preferred coupling handle: Gangjee et al. utilized pivaloyl-protected 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine for Buchwald–Hartwig amination with substituted anilines, achieving isolated yields of 55–91% across 21 analogs using LiHMDS as base with X-Phos/Pd₂(dba)₃ catalyst system [2]. Furthermore, the C-6 position on the pyrido[2,3-d]pyrimidine scaffold is electronically distinct from C-5: C-6 resides on the pyridine ring with greater π-electron density, making it more susceptible to electrophilic halogenation and more reactive toward Pd-catalyzed coupling than the C-5 position on the pyrimidine ring [3]. No equivalent Buchwald–Hartwig library has been reported using a C-5 chlorinated 3,4-dihydro scaffold as the coupling partner, underscoring the practical synthetic difference [2].

cross-coupling halogen reactivity palladium catalysis building block diversification

3,4-Dihydro Oxidation State as a Synthetic Toggle: Post-Functionalization Aromatization vs. Direct Deployment of Fully Aromatic 6-Bromopyrido[2,3-d]pyrimidin-2(1H)-one

The target compound possesses a partially saturated pyrimidine ring (3,4-dihydro), distinguishing it from the fully aromatic 6-bromopyrido[2,3-d]pyrimidin-2(1H)-one. This saturation state is not inert: 1-alkyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-ones can be chemoselectively aromatized using manganese(IV) oxide (MnO₂), providing access to the fully aromatic system as a late-stage diversification step [1]. Conversely, the fully aromatic 6-bromopyrido[2,3-d]pyrimidin-2,4(1H,3H)-dione (CAS 142168-97-6, MW 242.03, C7H4BrN3O₂) lacks the 3,4-dihydro C–H bonds and cannot be converted back to the partially saturated state without reduction, and its 2,4-dione oxidation state introduces two additional hydrogen bond acceptors (TPSA increases vs. 54 Ų), altering both solubility and target-binding pharmacophore geometry . The 3,4-dihydro scaffold also introduces a non-planar ring conformation at the saturated C-3/C-4 bridge (the pyrimidine ring adopts a half-chair or envelope conformation), whereas the fully aromatic scaffold is essentially planar—a difference that can profoundly affect binding pocket complementarity in targets such as kinases and bromodomains where shape complementarity is a key determinant of selectivity [2].

oxidation state aromatization conformational flexibility building block strategy

Scaffold Validation in ENPP1 Inhibition: 3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one as a Privileged Pharmacophore with Demonstrated Microsomal Stability Advantages

The 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold—the exact core of the target compound—was independently validated as an ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase-1) inhibitor scaffold by Jung et al. (2022), who profiled this scaffold in parallel with the structurally related 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one system [1]. In this study, compounds built upon the 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one core (compounds 46 and 23) demonstrated potent ENPP1 inhibition and, critically, exhibited high microsomal stability across human, rat, and mouse liver microsomes with no inhibition of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) [1]. By contrast, the 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine scaffold used in DHFR inhibitor programs (Gangjee et al., 2013) targets a different enzyme class with a fundamentally different pharmacophore (diaminopyrimidine antifolate vs. dihydropyrimidinone), and shows species-dependent selectivity limitations: compound 2c from the DHFR series achieved only 10-fold selectivity for T. gondii DHFR over rat DHFR, with potency compromises relative to the reference compound piritrexim [2]. The scaffold divergence thus leads to distinct target profiles: the 3,4-dihydro-2(1H)-one core is associated with ENPP1/STING pathway modulation relevant to immuno-oncology, while the 2,4-diamino core is directed toward antifolate DHFR inhibition [1][2].

ENPP1 STING pathway immuno-oncology kinase inhibitor scaffold

Microwave-Assisted Library Synthesis Efficiency: Demonstrated High-Yield Derivatization of 6-Bromopyrido[2,3-d]pyrimidine Scaffolds vs. Conventional Thermal Methods

The 6-bromopyrido[2,3-d]pyrimidine scaffold—of which the target compound is the 3,4-dihydro-2(1H)-one variant—has been explicitly optimized for microwave-assisted library synthesis. Sun et al. (2018) reported a synthetic route to 21 diverse 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines starting from 2-aminonicotinonitrile, incorporating a bromination–condensation–cyclization–Dimroth rearrangement sequence with the final two steps performed under microwave irradiation, achieving isolated yields of up to 98% [1]. This microwave protocol was shown to significantly reduce reaction times and suppress undesirable by-product formation compared to conventional conductive heating methods for this scaffold class [1]. In contrast, the 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold (CAS 1265634-75-0) lacks a published microwave-optimized library protocol, and the palladium-catalyzed coupling of 6-bromo intermediates has been more extensively characterized in the pyrido[2,3-d]pyrimidine literature than 5-chloro or 5-substituted variants [2]. The availability of a published, high-yielding, microwave-accelerated protocol directly reduces the time and cost burden for medicinal chemistry teams building compound libraries around this scaffold.

microwave-assisted synthesis library production Dimroth rearrangement reaction efficiency

Procurement-Relevant Application Scenarios for 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1443677-11-9)


ENPP1/STING Pathway Inhibitor Lead Generation for Immuno-Oncology Programs

For discovery teams pursuing ENPP1 as a target in the STING-mediated anti-tumor immunity pathway, 6-bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one provides the validated 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one core scaffold from which potent inhibitors 46 and 23 were derived [1]. The scaffold's demonstrated high microsomal stability and clean CYP profile (no inhibition of 1A2, 2C9, 2C19, 2D6, or 3A4) in the Jung et al. (2022) study makes it a strategically de-risked starting point [1]. The C-6 bromine serves as a diversification handle for introducing aryl, heteroaryl, or amino substituents via Pd-catalyzed cross-coupling, enabling rapid SAR exploration around the ENPP1 binding pocket [1][2].

Microwave-Assisted Parallel Library Synthesis for Hit-to-Lead Optimization

Medicinal chemistry teams requiring rapid production of 20–50 compound libraries around the pyrido[2,3-d]pyrimidine scaffold can leverage the published microwave-accelerated protocol, which achieves up to 98% yield for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines, substantially reducing per-compound synthesis time versus conventional thermal methods [1]. The Dimroth rearrangement-enabled route starting from 2-aminonicotinonitrile provides a reproducible entry point for parallel synthesis [1]. This application is particularly relevant for CROs and biotech companies where cycle time from design to biological testing data is a key performance metric.

Late-Stage Aromatization Strategy for Dual-Scaffold SAR Exploration

Programs seeking to compare the biological activity of partially saturated (3,4-dihydro) versus fully aromatic pyrido[2,3-d]pyrimidin-2(1H)-one congeners can employ the target compound as a single starting material, performing cross-coupling diversification at C-6 while retaining the 3,4-dihydro state, then executing a chemoselective MnO₂-mediated aromatization as a final step to generate the aromatic matched pair [1]. This 'synthetic toggle' strategy eliminates the need to procure and validate two separate building block scaffolds, reducing procurement complexity and enabling direct matched-pair SAR comparisons within the same synthetic sequence [1][2].

Building Block for B-Raf Kinase and BET Bromodomain Inhibitor Scaffold Exploration

The dihydropyrido[2,3-d]pyrimidinone chemotype has demonstrated productive binding to two distinct target classes: B-Raf kinase (PDB 4E4X, where a dihydropyrido[2,3-d]pyrimidinone-based inhibitor occupies the ATP-binding site with a resolution of 3.60 Å) [1] and BET bromodomains (where dihydropyridopyrimidine compound 3 showed high selectivity for the BET family with submicromolar affinity in fluorescence anisotropy assays) [2]. The target compound's C-6 bromine provides a vector for introducing kinase-directed or bromodomain-directed substituents, making it a versatile starting material for programs targeting either or both protein families [1][2].

Quote Request

Request a Quote for 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.